5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, furan, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a pyrimidine derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate
- (5-(Hydroxymethyl)-2-furfurylamines)
Uniqueness
5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21FN4O4S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonyl-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-19-6-3-2-4-7-19)29(16-20-8-5-13-33-20)15-17-9-11-18(25)12-10-17/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
OLGCULDXFOTTSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)N(CC3=CC=C(C=C3)F)CC4=CC=CO4 |
Origin of Product |
United States |
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